molecular formula C11H10N2O4S B12191566 Thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester CAS No. 88796-33-2

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester

Cat. No.: B12191566
CAS No.: 88796-33-2
M. Wt: 266.28 g/mol
InChI Key: MJCCWJXNVAIJEM-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry

Properties

CAS No.

88796-33-2

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

ethyl 3-methyl-5-nitrothieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H10N2O4S/c1-3-17-11(14)9-6(2)8-4-7(13(15)16)5-12-10(8)18-9/h4-5H,3H2,1-2H3

InChI Key

MJCCWJXNVAIJEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various electrophiles under basic conditions . For the specific compound , the synthesis might involve nitration, esterification, and methylation steps to introduce the nitro, ester, and methyl groups, respectively.

Industrial Production Methods: Industrial production of thieno[2,3-b]pyridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

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